3-(1H-pyrrol-1-yl)benzohydrazide
Overview
Description
3-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic organic compound. It is also known as a chemical compound . The molecular formula of this compound is C11H11N3O .
Synthesis Analysis
The synthesis of this compound or similar compounds involves various chemical reactions. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were prepared and evaluated for antibacterial activity . Another study described a detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H11N3O . The InChI code for this compound is 1S/C11H9NO2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, a study reported the synthesis of novel benzohydrazide derivatives containing dihydropyrazoles as potential EGFR kinase inhibitors . Another research focused on the synthesis and spectroscopic analysis of a compound derived from 2-(1H-pyrrol-1-yl)benzohydrazide.Mechanism of Action
Target of Action
The primary targets of 3-(1H-pyrrol-1-yl)benzohydrazide are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism and are often targeted by antibacterial and antitubercular agents .
Mode of Action
This compound interacts with its targets through binding interactions with the active sites of both dihydrofolate reductase and enoyl ACP reductase . This interaction inhibits the normal function of these enzymes, leading to a disruption in the metabolic processes they are involved in .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR affects the fatty acid synthesis and folate metabolism pathways respectively . The disruption of these pathways leads to a decrease in bacterial growth and proliferation, thereby exhibiting antibacterial and antitubercular properties .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation due to the disruption of crucial metabolic pathways . This leads to its antibacterial and antitubercular properties .
Safety and Hazards
Future Directions
The future directions for the study of 3-(1H-pyrrol-1-yl)benzohydrazide and similar compounds are promising. For example, a study suggested that these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Another research indicated that these compounds could be potential EGFR kinase inhibitors .
Properties
IUPAC Name |
3-pyrrol-1-ylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h1-8H,12H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTJUPHWPUHAHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554594 | |
Record name | 3-(1H-Pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112575-83-4 | |
Record name | 3-(1H-Pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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